7-Aminoflunitrazepam
7-Aminoflunitrazepam
7-Aminoflunitrazepam (CRM) is a certified reference material that is structurally categorized as a benzodiazepine. 7-Aminoflunitrazepam is the main urinary metabolite of flunitrazepam that can be detected in urine specimens following flunitrazepam use. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.
As a major metabolite of flunitrazepam, 7-aminoflunitrazepam is a biomarker for use of the parent drug. Flunitrazepam is an intermediate-acting benzodiazepine, typically used in the treatment of severe insomnia. This certified solution standard is suitable for numerous GC/MS or LC/MS testing applications in forensic analysis, clinical toxicology, urine drug testing, or pain prescription monitoring.
7-Aminoflunitrazepam is an analytical reference material that is structurally classified as a benzodiazepine. It is the main urinary metabolite of flunitrazepam that can be detected in urine specimens following flunitrazepam use. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.
As a major metabolite of flunitrazepam, 7-aminoflunitrazepam is a biomarker for use of the parent drug. Flunitrazepam is an intermediate-acting benzodiazepine, typically used in the treatment of severe insomnia. This certified solution standard is suitable for numerous GC/MS or LC/MS testing applications in forensic analysis, clinical toxicology, urine drug testing, or pain prescription monitoring.
7-Aminoflunitrazepam is an analytical reference material that is structurally classified as a benzodiazepine. It is the main urinary metabolite of flunitrazepam that can be detected in urine specimens following flunitrazepam use. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications.
Brand Name:
Vulcanchem
CAS No.:
34084-50-9
VCID:
VC21233973
InChI:
InChI=1S/C16H14FN3O/c1-20-14-7-6-10(18)8-12(14)16(19-9-15(20)21)11-4-2-3-5-13(11)17/h2-8H,9,18H2,1H3
SMILES:
CN1C(=O)CN=C(C2=C1C=CC(=C2)N)C3=CC=CC=C3F
Molecular Formula:
C16H14FN3O
Molecular Weight:
283.3 g/mol
7-Aminoflunitrazepam
CAS No.: 34084-50-9
Cat. No.: VC21233973
Molecular Formula: C16H14FN3O
Molecular Weight: 283.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 7-Aminoflunitrazepam (CRM) is a certified reference material that is structurally categorized as a benzodiazepine. 7-Aminoflunitrazepam is the main urinary metabolite of flunitrazepam that can be detected in urine specimens following flunitrazepam use. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications. As a major metabolite of flunitrazepam, 7-aminoflunitrazepam is a biomarker for use of the parent drug. Flunitrazepam is an intermediate-acting benzodiazepine, typically used in the treatment of severe insomnia. This certified solution standard is suitable for numerous GC/MS or LC/MS testing applications in forensic analysis, clinical toxicology, urine drug testing, or pain prescription monitoring. 7-Aminoflunitrazepam is an analytical reference material that is structurally classified as a benzodiazepine. It is the main urinary metabolite of flunitrazepam that can be detected in urine specimens following flunitrazepam use. The physiological and toxicological properties of this compound are not known. This product is intended for research and forensic applications. |
|---|---|
| CAS No. | 34084-50-9 |
| Molecular Formula | C16H14FN3O |
| Molecular Weight | 283.3 g/mol |
| IUPAC Name | 7-amino-5-(2-fluorophenyl)-1-methyl-3H-1,4-benzodiazepin-2-one |
| Standard InChI | InChI=1S/C16H14FN3O/c1-20-14-7-6-10(18)8-12(14)16(19-9-15(20)21)11-4-2-3-5-13(11)17/h2-8H,9,18H2,1H3 |
| Standard InChI Key | LTCDLGUFORGHGY-UHFFFAOYSA-N |
| SMILES | CN1C(=O)CN=C(C2=C1C=CC(=C2)N)C3=CC=CC=C3F |
| Canonical SMILES | CN1C(=O)CN=C(C2=C1C=CC(=C2)N)C3=CC=CC=C3F |
| Appearance | A 1 mg/ml solution in acetonitrile |
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